molecular formula C10H17N3S B13201964 N-(Butan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine

N-(Butan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B13201964
M. Wt: 211.33 g/mol
InChI Key: UBRPBVGJAMPMLT-UHFFFAOYSA-N
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Description

N-(Butan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. These compounds are known for their diverse pharmacological activities and have garnered significant interest in medicinal chemistry. The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the acylation of pyridin-2-amine with an appropriate acyl chloride, followed by cyclization with phosphorus pentasulfide (P2S5) in anhydrous toluene . The resulting carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium to form the desired thiazolo[5,4-b]pyridine scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(Butan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically introduces a nitro group at the 5-position of the thiazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(Butan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the kinase domain of PI3K, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Butan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit PI3K with high potency sets it apart from other similar compounds .

Properties

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

N-butan-2-yl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C10H17N3S/c1-3-7(2)12-10-13-8-5-4-6-11-9(8)14-10/h7,11H,3-6H2,1-2H3,(H,12,13)

InChI Key

UBRPBVGJAMPMLT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=NC2=C(S1)NCCC2

Origin of Product

United States

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